1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-2-5-15-16(17(23)19-13-6-3-4-7-13)20-21-22(15)14-10-8-12(18)9-11-14/h8-11,13H,2-7H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGEUUXPCYIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction involving the cycloaddition of an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenyl halides.
Attachment of the Cyclopentyl and Propyl Groups: These groups can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity: Studies have shown that compounds with similar structures can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests its potential use in developing anti-inflammatory therapies.
- Antimicrobial Properties: The compound exhibits promising antimicrobial activity against various bacterial strains. Minimum Inhibitory Concentrations (MIC) have been reported between 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Mechanism of Action: The compound may inhibit enzyme activity or modulate receptor-mediated pathways, leading to various biological effects. Its unique triazole ring structure contributes to these interactions .
Industrial Applications
In addition to its medicinal uses, this compound is also being explored for applications in materials science and agrochemicals:
- Material Development: Its chemical properties make it a suitable candidate for developing new materials with specific functionalities.
- Agrochemical Precursor: The compound can serve as a precursor for synthesizing agrochemicals aimed at improving crop protection and yield.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor-mediated pathways, resulting in various biological effects.
Comparison with Similar Compounds
Key Observations:
Position 5 Substituents: The trifluoromethyl group (GP = 68.09%) and tetrahydrofuran-2-yl (GP = 70.01%) at R5 show strong growth inhibition in NCI-H522 lung cancer cells .
In compound I, the 2-hydroxyethyl group introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .
Structural and Crystallographic Insights: Analogs such as ZIPSEY (CSD refcode) and LELHOB exhibit distinct crystal packing due to substituent-driven intermolecular interactions (e.g., hydrogen bonds, π-π stacking), which influence solubility and stability .
Methodological Considerations
Structural comparisons rely heavily on crystallographic data generated using programs like SHELXL and SHELXS (). For example, the Cambridge Structural Database (CSD) entries ZIPSEY and LELHOB provide validated bond lengths and angles, confirming that electron-withdrawing groups (e.g., 4-chlorophenyl ) stabilize the triazole ring . These tools also enable analysis of torsion angles, revealing how substituents influence molecular planarity and binding pocket compatibility .
Biological Activity
1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 941254-70-2) is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C17H21ClN4O, with a molecular weight of 332.8 g/mol. The compound features a triazole ring that is integral to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential for similar activity due to the presence of the chlorophenyl group and the triazole ring, which are known to enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has been well-documented. In vitro studies have shown that certain triazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, compounds structurally similar to this compound have been reported to decrease TNF-α production by up to 60% at specific concentrations .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. Preliminary studies suggest that this compound may exhibit similar effects through its interaction with cellular targets involved in tumor growth regulation .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes critical for cell function and proliferation.
- Cytokine Modulation : By influencing cytokine release in immune cells, the compound may exert anti-inflammatory effects.
- Receptor Interaction : The compound could modulate receptor pathways that are pivotal in cancer biology.
Study on Anti-inflammatory Effects
A notable study focused on the anti-inflammatory effects of several triazole derivatives found that compounds with similar structures to 1-(4-chlorophenyl)-N-cyclopentyl-5-propyl exhibited significant reductions in TNF-α and IL-6 levels when tested on stimulated PBMCs. These findings suggest a promising avenue for developing anti-inflammatory therapies using triazole derivatives .
Antimicrobial Efficacy Assessment
In another investigation assessing the antimicrobial efficacy of various triazoles, compounds with structural similarities demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. This reinforces the potential application of 1-(4-chlorophenyl)-N-cyclopentyl-5-propyl as an antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O |
| Molecular Weight | 332.8 g/mol |
| CAS Number | 941254-70-2 |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
| Mechanism of Action | Enzyme inhibition, Cytokine modulation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-N-cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and what methodologies ensure high yield and purity?
- Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole core. Key steps include:
Azide preparation : Reacting 4-chlorophenyl azide with a propyl-substituted alkyne.
Cycloaddition : Using Cu(I) iodide (0.1–1 mol%) in DMSO or DCM at 40–60°C for 12–24 hours to form the triazole ring .
Carboxamide coupling : Reacting the triazole intermediate with cyclopentylamine via EDCI/HOBt-mediated coupling in anhydrous DMF .
- Optimization : Purity (>95%) is confirmed via HPLC, while yields improve with slow addition of reagents and inert atmosphere .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Assigns protons and carbons from the chlorophenyl (δ 7.3–7.5 ppm), cyclopentyl (δ 1.5–2.1 ppm), and triazole (δ 8.1–8.3 ppm) groups .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 389.15) .
- TLC : Monitors reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) .
Q. What biological activities are reported for structurally analogous triazole-carboxamides?
- Answer : Similar compounds show:
- Enzyme inhibition : Carbonic anhydrase (IC50: 12–45 nM) and histone deacetylase (HDAC) inhibition .
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and C. albicans .
- Anticancer potential : IC50 of 1.5–5 µM in breast cancer (MCF-7) and leukemia (K562) cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity and scalability?
- Answer :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst | CuI (0.5 mol%) | Reduces side-products vs. CuSO4 |
| Solvent | DMSO | Enhances reaction rate by 30% vs. DCM |
| Temperature | 50°C | Balances yield (85%) and decomposition |
- Scalability : Pilot-scale reactions (10 g) use flow chemistry with residence time <10 minutes .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance target affinity?
- Answer :
- Substituent variation : Replacing cyclopentyl with bulkier groups (e.g., cyclohexyl) increases HDAC6 inhibition by 2-fold .
- Propyl chain modification : Shortening to ethyl reduces hydrophobicity, improving solubility but lowering antifungal activity .
- Triazole substitution : Adding electron-withdrawing groups (e.g., nitro) at position 5 enhances anticancer activity .
Q. How do computational methods like molecular docking clarify mechanisms of action?
- Answer :
- Docking simulations (AutoDock Vina) predict binding to HDAC6 (ΔG = -9.2 kcal/mol) via triazole-C=O interactions with Zn²+ in the active site .
- MD simulations (GROMACS) show stable binding over 100 ns, with RMSD <2.0 Å .
- ADMET prediction (SwissADME): LogP = 3.1 (±0.2) and high BBB permeability (>0.8) suggest CNS activity .
Q. How should researchers address contradictions in reported biological data across studies?
- Answer :
- Source analysis : Compare assay conditions (e.g., HDAC inhibition IC50 varies with substrate concentration) .
- Control standardization : Use reference inhibitors (e.g., SAHA for HDACs) to normalize inter-lab variability .
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., antifungal EC50 correlates with logD ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
